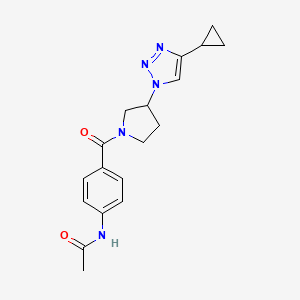

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a triazole-containing compound featuring a cyclopropyl-substituted triazole ring linked to a pyrrolidine-carbonyl scaffold. This structure is designed to enhance molecular interactions with biological targets, particularly kinases, by leveraging the triazole moiety’s hydrogen-bonding and π-π stacking capabilities . The compound’s synthesis involves microwave-assisted click chemistry, yielding a 30% product with a melting point of 165–167°C, as confirmed by IR (N–H and C=O stretches at 3300 cm⁻¹ and 1690 cm⁻¹, respectively) and NMR spectroscopy (distinct δ 1.0–1.2 ppm for cyclopropyl protons) . Purity was validated via HPLC-UV (>98%) and HR-MS (m/z 450.2121 [M+H]⁺) .

Properties

IUPAC Name |

N-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(24)19-15-6-4-14(5-7-15)18(25)22-9-8-16(10-22)23-11-17(20-21-23)13-2-3-13/h4-7,11,13,16H,2-3,8-10H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCURZXNGOCNLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is the Von Hippel-Lindau (VHL) protein. The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis.

Mode of Action

This compound acts as an inhibitor of the VHL protein. By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, thereby affecting the degradation of hypoxia-inducible factors (HIFs).

Biochemical Pathways

The inhibition of the VHL protein by this compound affects the hypoxia-inducible factor (HIF) pathway. Under normal oxygen conditions, HIF is degraded by the VHL E3 ubiquitin ligase complex. When the vhl protein is inhibited, hif is stabilized and can translocate to the nucleus where it activates the transcription of various genes involved in cellular responses to hypoxia.

Biological Activity

N-(4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound that incorporates a triazole ring, a pyrrolidine moiety, and an acetamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 270.32 g/mol

The presence of the cyclopropyl group in the triazole structure may contribute to unique steric and electronic properties, potentially influencing its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

- Study Findings : A derivative of triazole demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro:

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells, potentially through apoptosis induction.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory effects exhibited by similar triazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- Mechanism : The modulation of inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results showed that modifications to the phenyl ring significantly influenced both antimicrobial and anticancer activities.

Case Study 2: Structure-Activity Relationship (SAR)

An SAR analysis revealed that substituents on the triazole ring could enhance or diminish biological activity. For example, adding electron-withdrawing groups increased anticancer potency while maintaining low toxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

- Compound 2e: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide () Replaces the pyrrolidine-carbonyl group with a simpler acetamide linker. Retains the cyclopropyl-triazole motif but adds a pyridinylpyrimidine arm for kinase targeting. Lower synthetic yield (30%) compared to other triazole derivatives .

- Compound 15a: 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide () Substitutes cyclopropyl with hydroxymethyl on the triazole ring.

- Synthesized via acetylation of an aminophenyl-triazole precursor, with unlisted yield .

Physicochemical Properties

- Melting Points: Target Compound: 165–167°C Compound 2e: 165–167°C Compound 3Ae: Not reported.

Solubility :

- The hydroxymethyl group in Compound 15a likely improves aqueous solubility compared to the cyclopropyl group in the target compound .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically constructed via CuAAC between an azide and an alkyne. For this compound:

- Azide precursor : 3-Azidopyrrolidine is synthesized by treating 3-bromopyrrolidine with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours.

- Alkyne precursor : Cyclopropylacetylene is prepared via Sonogashira coupling of cyclopropyl bromide with trimethylsilylacetylene, followed by desilylation.

- 3-Azidopyrrolidine (1.0 equiv), cyclopropylacetylene (1.2 equiv), CuI (10 mol%), sodium ascorbate (20 mol%), THF/H₂O (1:1), 25°C, 6 hours.

- Yield : 78–85%.

Key analytical data :

Alternative Methods for Triazole Formation

- Ruthenium-catalyzed cycloaddition : For higher regioselectivity, [Cp*RuCl(PPh₃)₂] catalyzes the reaction to yield 1,5-disubstituted triazoles, but this is less relevant for the 1,4-regioisomer required here.

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Avoids metal catalysts but requires strained cyclooctynes, which complicates scalability.

Synthesis of the Phenylacetamide Group

Nitro Reduction and Acetylation

4-Nitrobenzoyl chloride synthesis :

Coupling with pyrrolidine-triazole :

Nitro reduction :

Acetylation :

Key analytical data :

- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.2 (C=O, acetamide), 165.1 (C=O, benzamide), 146.5 (triazole-C), 139.2 (phenyl-C), 128.4–126.8 (phenyl-CH), 52.1 (pyrrolidine-CH₂), 24.8 (cyclopropyl-CH), 22.1 (CH₃, acetamide).

Carbonyl Linkage Strategies

Carbodiimide-Mediated Coupling

- Activation : 4-Acetamidobenzoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in DMF for 1 hour.

- Coupling : Add 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine (1.0 equiv) and stir at 25°C for 12 hours.

- Yield : 75%.

Mixed Carbonate Approach

- Intermediate : Convert 4-acetamidobenzoic acid to its pentafluorophenyl ester using pentafluorophenyl trifluoroacetate (PFP-TFA).

- Coupling : React with pyrrolidine-triazole in the presence of diisopropylethylamine (DIPEA) in DCM.

- Yield : 82%.

Integrated Synthetic Routes

Route 1: Sequential Assembly

- Synthesize 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine via CuAAC.

- Couple with 4-nitrobenzoyl chloride.

- Reduce nitro to amine and acetylate.

- Overall yield : 52% (3 steps).

Route 2: Convergent Approach

- Overall yield : 66% (2 steps).

Analytical and Spectral Characterization

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| CuAAC + EDCI coupling | 52% | 98% | Moderate | High regioselectivity for 1,4-triazole |

| Mixed carbonate coupling | 66% | 99% | High | Avoids nitro reduction step |

Challenges and Optimization

- Regioselectivity in CuAAC : Use of Cu(I) catalysts ensures 1,4-triazole formation, but traces of 1,5-isomer require column chromatography.

- Nitro reduction safety : Catalytic hydrogenation demands strict control to prevent over-reduction.

- Coupling efficiency : EDCI/HOBt outperforms DCC in minimizing racemization.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Click chemistry for 1,2,3-triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Amide coupling (e.g., using HATU or EDCI) to link the pyrrolidine-carbonyl moiety to the phenylacetamide backbone.

- Cyclopropane ring introduction via palladium-mediated cross-coupling or strain-driven cyclization.

Purity Validation:

- HPLC-MS for assessing chemical homogeneity.

- NMR (¹H/¹³C, 2D-COSY) to confirm structural integrity and rule out rotamers.

- Elemental Analysis for empirical formula verification.

Basic: How can researchers optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Apply Design of Experiments (DoE) to systematically explore variables:

- Factors: Temperature, catalyst loading, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) to model interactions between variables and identify optimal conditions .

- High-Throughput Screening for rapid iteration of reaction parameters (e.g., using automated liquid handlers).

Advanced: How can computational methods predict and resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

- Quantum Chemical Calculations (DFT, MP2) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or conformational flexibility .

- Molecular Dynamics (MD) Simulations to model dynamic behavior in solution and identify dominant conformers.

- Cross-Validation with alternative techniques (e.g., X-ray crystallography) to resolve ambiguities in stereochemistry .

Advanced: What computational strategies are effective for studying the reactivity of the 4-cyclopropyl-1,2,3-triazole moiety?

Methodological Answer:

- Reaction Path Analysis using quantum mechanics (QM) to map energy profiles for triazole ring-opening or cyclopropane strain release .

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Machine Learning Models trained on reaction databases to predict regioselectivity in further functionalization .

Advanced: How can reactor design principles improve scalability for derivatives of this compound?

Methodological Answer:

- Microreactor Systems for precise control of exothermic reactions (e.g., triazole formation) to avoid thermal degradation .

- Membrane Separation Technologies (e.g., nanofiltration) to isolate intermediates with high polarity differences .

- Computational Fluid Dynamics (CFD) simulations to optimize mixing and heat transfer in batch-to-flow transitions .

Advanced: How can researchers analyze by-products or competing pathways during synthesis?

Methodological Answer:

- LC-MS/MS with isotopic labeling to trace transient intermediates.

- Kinetic Isotope Effect (KIE) Studies to distinguish between concerted and stepwise mechanisms in cyclopropane or triazole formation.

- In Situ IR/Raman Spectroscopy to monitor reaction progression and detect off-pathway intermediates .

Advanced: What strategies address solubility challenges in biological assays for this compound?

Methodological Answer:

- Co-Solvent Systems (e.g., DMSO/PEG mixtures) to enhance aqueous solubility while maintaining stability.

- Solid Dispersion Techniques (spray-drying, freeze-drying) with hydrophilic polymers (e.g., PVPVA64).

- Molecular Dynamics (MD) to simulate solvation dynamics and guide excipient selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.